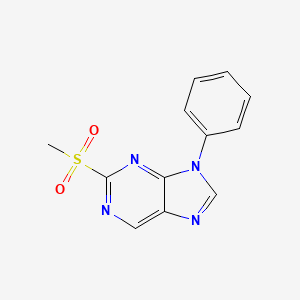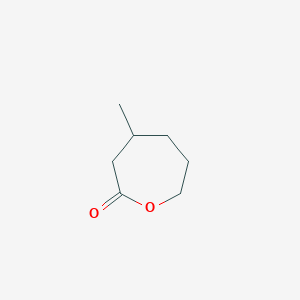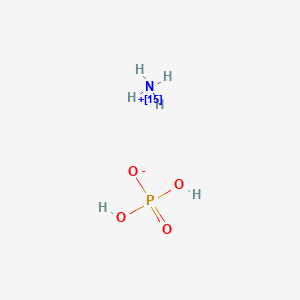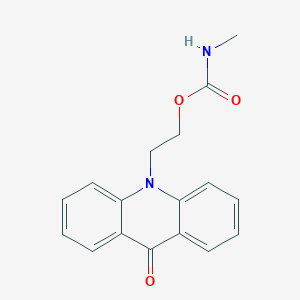![molecular formula C16H14N4O4S B12935568 N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 63776-59-0](/img/structure/B12935568.png)
N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a sulfonamide group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.
Introduction of the sulfonamide group: The oxadiazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the acetamide group: Finally, the sulfonamide derivative is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring and the aromatic systems, affecting its performance in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is structurally similar but contains a benzoyl urea group instead of the sulfonamide and acetamide groups.
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: This compound features a diphenylphosphinic amide group, offering different electronic properties.
Uniqueness
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonamide and acetamide groups, along with the oxadiazole ring, provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
63776-59-0 |
|---|---|
Fórmula molecular |
C16H14N4O4S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,21)(H,19,20) |
Clave InChI |
GUQIGCAFRIDOQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
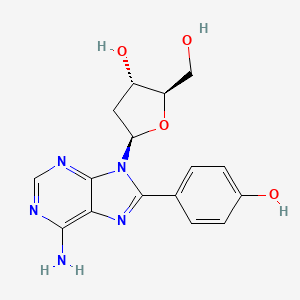
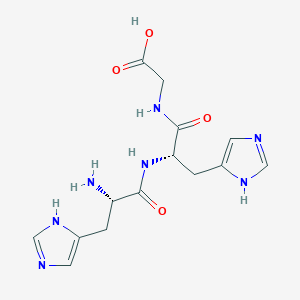

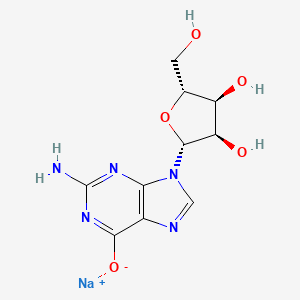
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)
![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
